2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid
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Overview
Description
2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, fluoro, and methyl groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Boronic Acid Formation: The final step involves the formation of the boronic acid group through the reaction of the aryl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of the corresponding phenol.
Reduction: Formation of boronate esters.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The compound can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy, fluoro, and methyl substituents, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the benzyloxy and methyl groups.
2-Benzyloxyphenylboronic Acid: Lacks the fluoro and methyl groups.
Uniqueness
2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid is unique due to the combination of its substituents, which enhance its reactivity and versatility in various chemical reactions. The presence of the benzyloxy, fluoro, and methyl groups allows for a broader range of applications compared to similar compounds.
Biological Activity
2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Boronic Acid Functional Group : Essential for its reactivity and biological interactions.
- Fluorine Substitution : The presence of fluorine can enhance lipophilicity and metabolic stability.
- Benzyloxy Group : This moiety can influence the compound's solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. This compound may exhibit similar inhibitory effects on specific enzymes involved in disease pathways.
- Targeting Protein Interactions : The compound may disrupt protein-protein interactions critical for cellular signaling pathways, particularly in cancer biology.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Key findings include:
- Cytotoxic Effects : Studies on various cancer cell lines, such as MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer), demonstrated that this compound induces apoptosis through the activation of caspase pathways. The IC50 values suggest potent cytotoxicity at low concentrations, indicating its potential as an anticancer agent .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.0 | Apoptosis via caspase activation |
OVCAR-3 | 3.0 | Disruption of cell cycle progression |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- Inhibition of COX Enzymes : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. This inhibition could lead to decreased production of pro-inflammatory mediators .
Case Studies
- Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of this compound and observed a dose-dependent increase in apoptosis markers such as annexin V positivity and caspase activation.
- Animal Model Studies :
- In vivo studies using mouse models of breast cancer demonstrated that administration of the compound resulted in reduced tumor size and weight compared to controls, supporting its potential therapeutic efficacy .
Properties
IUPAC Name |
(4-fluoro-5-methyl-2-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-7-12(15(17)18)14(8-13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDQCNDNFRBVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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